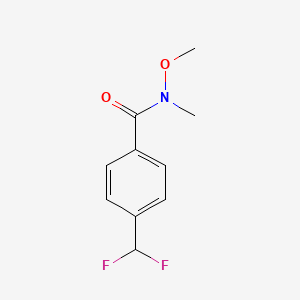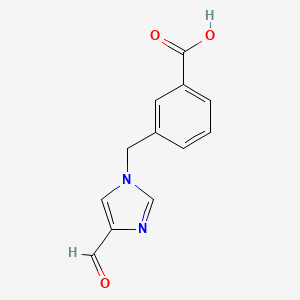
3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid is an organic compound that features both an imidazole ring and a benzoic acid moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the benzoic acid moiety is a benzene ring substituted with a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid involves the condensation reaction between 1H-imidazole and 4-chloromethylbenzaldehyde. The reaction proceeds through the formation of an intermediate, which is then further processed to yield the target compound . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and the reaction is carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: The major product is 3-((4-Carboxy-1H-imidazol-1-yl)methyl)benzoic acid.
Reduction: The major product is 3-((4-Hydroxymethyl-1H-imidazol-1-yl)methyl)benzoic acid.
Substitution: The products vary depending on the substituent introduced to the imidazole ring.
Aplicaciones Científicas De Investigación
3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s imidazole ring is similar to that found in histidine, making it useful in studying enzyme active sites and protein interactions.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant materials
Mecanismo De Acción
The mechanism of action of 3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid depends on its specific application. In biological systems, the imidazole ring can interact with metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor binding. The formyl group can also undergo chemical modifications, altering the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-((1H-Imidazol-1-yl)methyl)benzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-((4-Methyl-1H-imidazol-1-yl)methyl)benzoic acid: The methyl group instead of the formyl group alters its chemical properties and reactivity.
Uniqueness
3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid is unique due to the presence of both the formyl group and the imidazole ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H10N2O3 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
3-[(4-formylimidazol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c15-7-11-6-14(8-13-11)5-9-2-1-3-10(4-9)12(16)17/h1-4,6-8H,5H2,(H,16,17) |
Clave InChI |
GCZAQVUESVADDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(N=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)
![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)

![Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13646014.png)
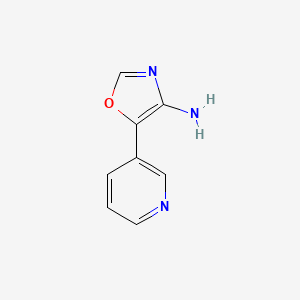
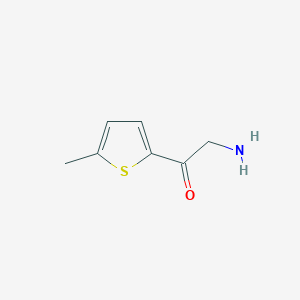
![(S)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13646033.png)
![7,18-di(butan-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13646037.png)
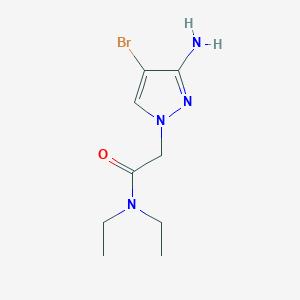
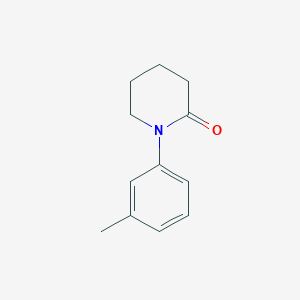
![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
